molecular formula C28H24Cl2N4S2 B11995028 N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine

N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine

Cat. No.: B11995028
M. Wt: 551.6 g/mol
InChI Key: VCTCWONKEOMUAE-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine typically involves the condensation of 4-chlorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1,4-phenylenediamine under reflux conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; conditions vary based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including as drugs for treating infections, cancer, and other diseases.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-bis((2E)-4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
  • N~1~,N~4~-bis((2E)-4-(4-fluorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine

Uniqueness

N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is unique due to the presence of the 4-chlorophenyl group, which may impart specific electronic and steric properties that influence its reactivity and biological activity.

Properties

Molecular Formula

C28H24Cl2N4S2

Molecular Weight

551.6 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[4-[[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]phenyl]-3-ethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C28H24Cl2N4S2/c1-3-33-25(19-5-9-21(29)10-6-19)17-35-27(33)31-23-13-15-24(16-14-23)32-28-34(4-2)26(18-36-28)20-7-11-22(30)12-8-20/h5-18H,3-4H2,1-2H3

InChI Key

VCTCWONKEOMUAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)CC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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